molecular formula C24H34N4O2S B12600286 N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide

N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide

Cat. No.: B12600286
M. Wt: 442.6 g/mol
InChI Key: JBKIXXRQDUFFQH-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide is a complex organic compound that features a unique combination of cyclohexyl, piperidinyl, and benzimidazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the piperidinyl group and the cyclohexyl moiety. Common reagents used in these reactions include cyclohexylamine, 2,6-dimethylpiperidine, and various sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and piperidine-containing molecules. Examples include:

Uniqueness

N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H34N4O2S

Molecular Weight

442.6 g/mol

IUPAC Name

N-cyclohexyl-2-[1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H34N4O2S/c1-17-9-8-10-18(2)28(17)23(30)15-27-21-14-7-6-13-20(21)26-24(27)31-16-22(29)25-19-11-4-3-5-12-19/h6-7,13-14,17-19H,3-5,8-12,15-16H2,1-2H3,(H,25,29)

InChI Key

JBKIXXRQDUFFQH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)NC4CCCCC4)C

Origin of Product

United States

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